molecular formula C9H6ClFN2 B8731778 2-Chloro-7-fluoro-8-methylquinoxaline CAS No. 952587-07-4

2-Chloro-7-fluoro-8-methylquinoxaline

Cat. No. B8731778
Key on ui cas rn: 952587-07-4
M. Wt: 196.61 g/mol
InChI Key: CLWKDNRBDTUWMA-UHFFFAOYSA-N
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Patent
US07709483B2

Procedure details

2-Chloro-7-fluoro-8-methylquinoxaline (4.1 g, 20.9 mmol) was suspended in dry methanol and a 25% solution of sodium methoxide in methanol (4.73 ml, 21.9 mmol) was added by syringe. The mixture was heated under reflux for 2 h, then evaporated. The residue was dissolved in dichloromethane and water and the phases were separated. The aqueous phase was extracted twice with dichloromethane, and combined organic fractions were dried and evaporated to give product (3.84 g, 96%).
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.73 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[C:5]([CH3:13])[C:6]([F:12])=[CH:7][CH:8]=2)[N:3]=1.[CH3:14][O-:15].[Na+]>CO>[F:12][C:6]1[C:5]([CH3:13])=[C:4]2[C:9]([N:10]=[CH:11][C:2]([O:15][CH3:14])=[N:3]2)=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC1=NC2=C(C(=CC=C2N=C1)F)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.73 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
water and the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2N=CC(=NC2=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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